地佐西平

描述

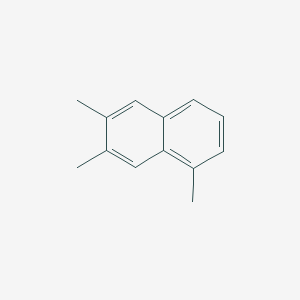

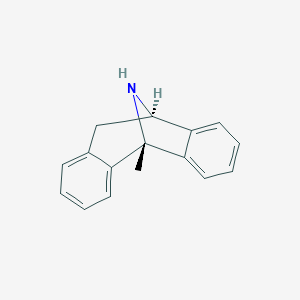

Dizocilpine, also known as MK-801, is a pore blocker of the NMDA receptor, a glutamate receptor . It was discovered by a team at Merck in 1982 . Glutamate is the brain’s primary excitatory neurotransmitter . Dizocilpine is an organic heterotetracyclic compound that affects cognitive function, learning, and memory .

Synthesis Analysis

Dizocilpine was first reported in 1982 as an NMDA receptor antagonist with anticonvulsive properties . The synthesis of dizocilpine and especially its more active enantiomer (+)-dizocilpine is still relevant . A simple five-step synthetic route toward dizocilpine starting with dibenzosuberenone in 28% of total yield is described . The facile route was carried from by aziridination of dibenzosuberenone with NBS and chloramines-T in MeCN at reflux .

Chemical Reactions Analysis

The review of synthetic approaches to Dizocilpine brings a collection of various synthetic approaches leading to dizocilpine and its analogues .

Physical And Chemical Properties Analysis

Dizocilpine is an organic heterotetracyclic compound with a molecular formula of C16H15N . It has a molar mass of 221.303 g·mol −1 . The melting point of Dizocilpine is 68.75 °C (155.75 °F) .

科学研究应用

Cognitive Function Studies

Dizocilpine has been instrumental in investigating the role of NMDA receptors in cognitive functions. It is used to induce cognitive deficits in animal models, which helps in understanding the underlying mechanisms of various neurological and psychiatric disorders such as schizophrenia, depression, and Alzheimer’s disease . The drug’s ability to impair memory and learning is leveraged to study potential therapeutic agents that could counteract these effects.

Schizophrenia Research

In schizophrenia research, Dizocilpine is used to create animal models that mimic the symptoms of the disorder. Its administration results in behaviors and biochemical changes similar to those observed in schizophrenia, thus providing a valuable tool for studying the efficacy of antipsychotic drugs and the pathophysiology of the disease .

Neurodegenerative Disease Research

Dizocilpine’s neuroprotective properties are explored in the context of neurodegenerative diseases like Alzheimer’s. It is used to understand the neurobiological mechanisms involved in these diseases and to assess the therapeutic potential of NMDA receptor modulators in mitigating cognitive deficits associated with neurodegeneration .

Brain Injury Treatment

Research on brain injury treatment utilizes Dizocilpine to study its neuroprotective effects in cases of cerebral ischemia. It helps in understanding how NMDA receptor antagonism can reduce neuronal damage following ischemic events, which is crucial for developing treatments for stroke and other forms of brain injury .

Psychiatric Disorder Treatment

Dizocilpine is used to explore treatments for various psychiatric disorders beyond schizophrenia, such as major depressive disorder. It aids in understanding how NMDA receptor dysfunction can be targeted to alleviate symptoms of these disorders and improve patient outcomes .

Neuroprotection Studies

In neuroprotection studies, Dizocilpine is applied to investigate its efficacy in protecting neurons from cell death caused by neurotoxic drugs or brain injury. These studies are vital for developing drugs that can prevent or minimize neuronal loss in various acute and chronic neurological conditions .

作用机制

Target of Action

Dizocilpine, also known as MK-801, is primarily a pore blocker of the NMDA receptor , a glutamate receptor . Glutamate is the brain’s primary excitatory neurotransmitter . Dizocilpine has also been found to act as a nicotinic acetylcholine receptor antagonist .

Mode of Action

The NMDA receptor channel is normally blocked with a magnesium ion and requires depolarization of the neuron to remove the magnesium and allow the glutamate to open the channel, causing an influx of calcium, which then leads to subsequent depolarization . Dizocilpine binds inside the ion channel of the receptor at several of PCP’s binding sites, thus preventing the flow of ions, including calcium (Ca 2+), through the channel . Dizocilpine blocks NMDA receptors in a use- and voltage-dependent manner, since the channel must open for the drug to bind inside it .

Biochemical Pathways

The specific biochemical pathways affected by Dizocilpine involve the NMDA receptor and glutamate signaling . The inhibition of the NMDA receptor by Dizocilpine prevents the flow of ions, including calcium, through the channel . This action disrupts the normal functioning of the glutamate signaling pathway, which plays a crucial role in synaptic plasticity, a process that allows communication between neurons to adapt to patterns of activity by strengthening or weakening neuronal connections .

Pharmacokinetics

It’s known that the compound is activated only after it has bound to the glp-1 receptor and is internalized by the cell

Result of Action

Dizocilpine acts as a potent anti-convulsant and probably has dissociative anesthetic properties . It is also associated with a number of negative side effects, including cognitive disruption and psychotic-spectrum reactions . It inhibits the induction of long-term potentiation and has been found to impair the acquisition of difficult learning tasks in rats and primates .

Action Environment

The specific effect of Dizocilpine is influenced by variables including developmental stage, gender, species, strain, and, crucially, the administered dose . Therefore, these factors can be considered as part of the ‘action environment’ that influences the compound’s action, efficacy, and stability.

未来方向

Dizocilpine has a great deal of potential to be used in research in creating animal models of schizophrenia . Unlike dopaminergic agonists, which mimic only the positive symptoms of schizophrenia, a single injection of dizocilpine was successful in modelling both the positive and negative symptoms of schizophrenia . It is also considered for the wide variety of neurodegenerative conditions or disorders in which NMDA receptors may play an important role .

属性

IUPAC Name |

(1S,9R)-1-methyl-16-azatetracyclo[7.6.1.02,7.010,15]hexadeca-2,4,6,10,12,14-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N/c1-16-13-8-4-2-6-11(13)10-15(17-16)12-7-3-5-9-14(12)16/h2-9,15,17H,10H2,1H3/t15-,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBOJYSIDWZQNJS-CVEARBPZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C3=CC=CC=C3CC(N1)C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12C3=CC=CC=C3C[C@@H](N1)C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

77086-22-7 (Parent) | |

| Record name | Dizocilpine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077086216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3048447 | |

| Record name | Dizocilpine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

This study examined the consequences of systemic treatment with either L-dopa or MK-801 on the levels of mRNAs encoding the 65 and 67 kDa isoforms of glutamate decarboxylase (GAD65 and GAD67) in the striatum and globus pallidus (GP) of rats rendered hemiparkinsonian by intranigral 6-hydroxydopamine injection. GADs mRNA levels were assessed by means of in situ hybridization histochemistry. In the striatum, dopamine denervation resulted in increased GAD67 mRNA levels at the rostral and caudal levels, whereas GAD65 showed selective increase at the caudal level. L-dopa and MK-801 treatments showed differential effects on the two GAD isoform levels in rats with 6-hydroxydopamine lesion. The lesion-induced increases in GAD67 transcripts were potentiated by L-dopa but unaffected by MK-801, whereas the increases in GAD65 were suppressed by MK-801 but unaffected by L-dopa. These data suggest a heterogeneity of glutamate-dopamine interaction in the anteroposterior extent of the striatum and show that NMDA-mediated mechanisms are involved in the 6-hydroxydopamine lesion-induced transcriptional changes in striatal GAD65 but not GAD67. In GP, the 6-OHDA lesion elicited increases in both GAD65 and GAD67 mRNA levels. L-dopa or MK-801 treatment suppressed the lesion-induced augmentations in the two GADs mRNA levels. These results indicate that dopamine denervation-induced changes in the functional activity of GP neurons involve both dopamine and glutamate NMDA receptor-mediated mechanisms. Comparison between the effects of L-dopa and MK-801 treatments on markers of the activity of striatal and pallidal GABA neurons further suggest that the impact of these treatments at the GP level do not depend solely on the striatopallidal input. | |

| Record name | DIZOCILPINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7641 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Dizocilpine | |

Color/Form |

White solid from cyclohexane | |

CAS RN |

77086-21-6 | |

| Record name | Dizocilpine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77086-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dizocilpine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077086216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dizocilpine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIZOCILPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7PY8KH681I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIZOCILPINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7641 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

68.5-69 °C | |

| Record name | DIZOCILPINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7641 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Dizocilpine acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor complex, primarily by binding to a site within the ion channel. [, , , , ] This binding blocks the flow of ions through the channel, effectively inhibiting NMDA receptor function. []

A: Dizocilpine preferentially binds to the NMDA receptor in its desensitized state. [] This binding prevents the opening of the ion channel, even in the presence of glutamate and glycine, the receptor's co-agonists. [, ]

A: Blocking NMDA receptors disrupts glutamatergic neurotransmission, which is implicated in a wide range of physiological and pathological processes, including learning, memory, pain perception, and neuronal excitotoxicity. [, , , , , , , , , , ]

A: While primarily targeting NMDA receptors, research suggests dizocilpine might indirectly influence other neurotransmitter systems like dopaminergic and serotonergic systems. [, , ] For instance, dizocilpine altered dopaminergic responses in rats, suggesting an interplay between glutamatergic and dopaminergic systems. []

ANone: Dizocilpine has a molecular formula of C16H25NO and a molecular weight of 267.37 g/mol.

A: Yes, molecular docking studies have been employed to investigate the binding sites and interactions of dizocilpine with the NMDA receptor. [] These studies provide insights into the structural basis of dizocilpine's inhibitory effects.

ANone: Specific structural features of dizocilpine, such as its arylcyclohexylpiperidine moiety, are crucial for its binding to the NMDA receptor. Modifications to this core structure can significantly alter its affinity, potency, and selectivity.

A: Yes, several analogs of dizocilpine, such as MK-801, have been synthesized and studied for their pharmacological properties. [, , ] These analogs often exhibit variations in their potency, selectivity, and duration of action.

A: While detailed ADME profiles are not extensively discussed in the provided papers, they indicate that dizocilpine can be administered through various routes and effectively reaches its target site in the central nervous system. [, , , , , ]

A: Dizocilpine's ability to cross the blood-brain barrier is crucial for its central nervous system effects. [] The dose, route of administration, and the specific experimental model used all influence its observed effects.

ANone: Researchers have employed various models to investigate dizocilpine's effects:

- In vitro: Electrophysiological recordings in Xenopus oocytes expressing different receptor subtypes have been used to assess its actions on ligand-gated ion channels. []

- In vivo: Animal models of cerebral ischemia, epilepsy, pain, and schizophrenia have been employed to evaluate its potential neuroprotective and behavioral effects. [, , , , , , , ]

ANone: Researchers have employed various techniques to study dizocilpine:

- Radioligand binding assays: Used to characterize the binding affinity and density of dizocilpine to NMDA receptors. [, ]

- Electrophysiology: Used to assess the functional effects of dizocilpine on ligand-gated ion channels. []

- Behavioral assays: Employed to evaluate the effects of dizocilpine on motor activity, learning, memory, and other behaviors in animal models. [, , , , , , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(4-azido-3-iodophenyl)ethyl]-4-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]pentanamide](/img/structure/B47802.png)